N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-25(21,22)13-7-8-14-15(11-13)24-17(18-14)19-16(20)9-10-23-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFVZMIZVOEGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withp53 , a protein that plays a crucial role in preventing cancer.
Mode of Action
This activation can lead to the regulation of the cell cycle and apoptosis via mitochondrial-dependent pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The benzothiazole core is a common pharmacophore in medicinal chemistry. Key analogues and their substitutions include:
| Compound Name | Benzothiazole Substituent | Electronic Effects | Potential Impact on Activity |
|---|---|---|---|
| Target Compound | 6-Methylsulfonyl | Strong electron-withdrawing | Enhanced binding affinity to kinases |
| N-(6-Bromobenzo[d]thiazol-2-yl)-... (Ev12) | 6-Bromo | Moderate electron-withdrawing | Altered steric/electronic interactions |
| N-(6-Trifluoromethylbenzothiazole-2-yl)... (Ev7) | 6-Trifluoromethyl | Electron-withdrawing | Increased metabolic stability |
| N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)... (Ev6) | Unsubstituted | Neutral | Reduced kinase affinity but improved solubility |
Key Insight : Methylsulfonyl and trifluoromethyl groups at the 6-position are associated with improved target engagement in kinase inhibitors, as seen in VEGFR-2 inhibitors . Bromo substitution (Ev12) may reduce potency due to steric hindrance .
Variations in the Propanamide Chain
The propanamide chain’s substituents influence solubility, bioavailability, and target specificity:
| Compound Name | Propanamide Substituent | Functional Group Properties | Biological Implications |
|---|---|---|---|
| Target Compound | 3-(Phenylthio) | Lipophilic, redox-active | Potential ROS modulation |
| N-(6-Bromobenzo[d]thiazol-2-yl)-... (Ev12) | 3-(Phenylsulfonyl) | Polar, electron-deficient | Reduced membrane permeability |
| N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)... (Ev6) | 3-(4-Methoxyphenyl) | Electron-donating, aromatic | Enhanced π-π stacking in binding sites |
| Quinazolinone derivatives (Ev9) | Thioacetamide-linked aryl | Rigid, planar | Improved enzyme inhibition |
Key Insight : Phenylthio groups (target compound) balance lipophilicity and reactivity, whereas sulfonyl groups (Ev12) may limit cellular uptake. Methoxyphenyl substituents (Ev6) enhance aromatic interactions but lack sulfur’s redox activity .
Physicochemical and Pharmacokinetic Considerations
| Property | Target Compound (Predicted) | N-(6-Bromo-...) (Ev12) | N-(4-Methoxyphenyl-...) (Ev6) |
|---|---|---|---|
| Molecular Weight | ~420 g/mol | 425.3 g/mol | ~380 g/mol |
| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 | ~2.2 |
| Solubility | Low (due to phenylthio) | Moderate | High (methoxy group) |
Note: The phenylthio group in the target compound may reduce aqueous solubility but improve membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
